molecular formula C32H55NO B144261 Squalene N-methyloxaziridine CAS No. 126267-95-6

Squalene N-methyloxaziridine

Cat. No. B144261
M. Wt: 413.7 g/mol
InChI Key: BGVFNPALTGKZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squalene N-methyloxaziridine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by reacting squalene with N-methyloxaziridine, resulting in the formation of a highly reactive intermediate. Squalene N-methyloxaziridine has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

Squalene N-methyloxaziridine has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, squalene N-methyloxaziridine is used as a versatile reagent for the oxidation of various functional groups. In medicinal chemistry, squalene N-methyloxaziridine has been investigated for its potential as an anticancer agent and as a drug delivery system. In materials science, squalene N-methyloxaziridine has been used to prepare novel materials with unique properties.

Mechanism Of Action

The mechanism of action of squalene N-methyloxaziridine is based on its ability to act as a highly reactive oxidizing agent. The compound can react with various functional groups, including alkenes, alcohols, and amines, resulting in the formation of oxidized products. The reaction of squalene N-methyloxaziridine with alkenes results in the formation of epoxides, while the reaction with alcohols and amines results in the formation of corresponding aldehydes and ketones.

Biochemical And Physiological Effects

Squalene N-methyloxaziridine has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, squalene N-methyloxaziridine has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

Squalene N-methyloxaziridine has several advantages and limitations for lab experiments. One of the main advantages is its high reactivity, which allows it to react with various functional groups under mild reaction conditions. Additionally, squalene N-methyloxaziridine is a stable compound that can be stored for extended periods without significant degradation. However, the compound has several limitations, including its potential toxicity and the need for careful control of reaction conditions to avoid side reactions.

Future Directions

For the study of squalene N-methyloxaziridine include the development of new synthetic methods, investigation of potential applications in drug delivery and materials science, and further elucidation of its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of squalene N-methyloxaziridine involves the reaction of squalene with N-methyloxaziridine in the presence of a catalyst. The reaction results in the formation of a highly reactive intermediate, which is then used in various chemical reactions. The synthesis of squalene N-methyloxaziridine is a complex process that requires careful control of reaction conditions to obtain high yields of the compound.

properties

CAS RN

126267-95-6

Product Name

Squalene N-methyloxaziridine

Molecular Formula

C32H55NO

Molecular Weight

413.7 g/mol

IUPAC Name

2-methyl-3-[(3Z,7Z,11Z,15Z)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxaziridine

InChI

InChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20-

InChI Key

BGVFNPALTGKZQC-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1N(O1)C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C

synonyms

squalene N-methyloxaziridine

Origin of Product

United States

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